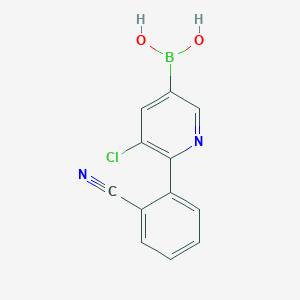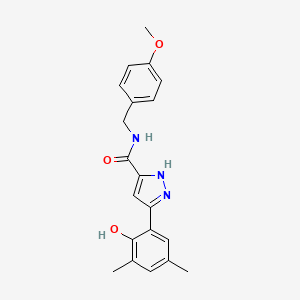
5-Chloro-6-methoxymellein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxymellein is a chlorinated derivative of 6-methoxymellein, a dihydroisocoumarin compound. Dihydroisocoumarins are a subgroup of isocoumarins, which are well-known polyketides. These compounds are mainly produced by fungi, but also by plants, insects, and bacteria
Métodos De Preparación
The preparation of 5-Chloro-6-methoxymellein typically involves the chlorination of 6-methoxymellein. One method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
5-Chloro-6-methoxymellein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially reduced products.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-methoxymellein has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methoxymellein involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or disrupting cellular processes in microorganisms, leading to their death or inhibition of growth . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins and enzymes involved in essential metabolic pathways.
Comparación Con Compuestos Similares
5-Chloro-6-methoxymellein can be compared with other similar compounds such as:
6-Methoxymellein: The parent compound, which lacks the chlorine atom, has similar but less potent bioactive properties.
7-Chloro-6-methoxymellein: Another chlorinated derivative with different substitution patterns, leading to variations in its chemical reactivity and biological activity.
5,7-Dichloro-6-methoxymellein: A compound with two chlorine atoms, which may exhibit different chemical and biological properties due to the additional chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3 |
Clave InChI |
WLUQQWRUOSZKGN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)

![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)

![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
![1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088725.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14088732.png)

![1-(2-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088739.png)

![2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088755.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)
